6-N-cyclohexyl-2-N-(2-methyl-4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine;hydrochloride
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Overview
Description
6-N-cyclohexyl-2-N-(2-methyl-4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine;hydrochloride is a synthetic organic compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a purine core substituted with cyclohexyl and morpholinylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-N-cyclohexyl-2-N-(2-methyl-4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate precursors such as guanine or adenine derivatives.
Substitution Reactions: The cyclohexyl and morpholinylphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, strong bases (e.g., sodium hydride), and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules, including proteins and nucleic acids. It can serve as a probe to investigate cellular processes and molecular mechanisms.
Medicine
In medicine, 6-N-cyclohexyl-2-N-(2-methyl-4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine is explored for its potential therapeutic applications. It may act as an inhibitor or modulator of specific enzymes or receptors, offering possibilities for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, catalysts, and chemical processes. Its versatility makes it valuable for various applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-N-cyclohexyl-2-N-(2-methylphenyl)-7H-purine-2,6-diamine
- 6-N-cyclohexyl-2-N-(4-morpholinylphenyl)-7H-purine-2,6-diamine
- 6-N-cyclohexyl-2-N-(2-methyl-4-piperidinylphenyl)-7H-purine-2,6-diamine
Uniqueness
Compared to similar compounds, 6-N-cyclohexyl-2-N-(2-methyl-4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine stands out due to its specific substitution pattern, which may confer unique biological and chemical properties. Its combination of cyclohexyl and morpholinylphenyl groups provides distinct steric and electronic characteristics, influencing its reactivity and interactions.
Properties
Molecular Formula |
C22H30ClN7O |
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Molecular Weight |
444.0 g/mol |
IUPAC Name |
6-N-cyclohexyl-2-N-(2-methyl-4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine;hydrochloride |
InChI |
InChI=1S/C22H29N7O.ClH/c1-15-13-17(29-9-11-30-12-10-29)7-8-18(15)26-22-27-20-19(23-14-24-20)21(28-22)25-16-5-3-2-4-6-16;/h7-8,13-14,16H,2-6,9-12H2,1H3,(H3,23,24,25,26,27,28);1H |
InChI Key |
BYBIFMLUJUNGNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCOCC2)NC3=NC4=C(C(=N3)NC5CCCCC5)NC=N4.Cl |
Origin of Product |
United States |
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